Lipophilicity Difference from 4-Methyl Analog
The presence of a 4-propyl group in [4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol differentiates it from its closest analog, [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (CAS 1400539-92-5), by significantly increasing its lipophilicity. The calculated partition coefficient (clogP) for the target compound is 2.7 ± 0.3, compared to 1.6 ± 0.3 for the 4-methyl analog, representing an approximate 1.1 log unit increase . This quantitative difference corresponds to a greater than 10-fold increase in octanol/water partition coefficient, directly impacting the compound's solubility profile, membrane permeability, and its behavior in liquid-liquid extraction or reverse-phase chromatography [1].
| Evidence Dimension | Lipophilicity (Calculated logP) |
|---|---|
| Target Compound Data | clogP = 2.7 ± 0.3 |
| Comparator Or Baseline | [4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]methanol (CAS 1400539-92-5); clogP = 1.6 ± 0.3 |
| Quantified Difference | ΔclogP = +1.1 |
| Conditions | In silico calculation based on compound structure using fragment-based methods. |
Why This Matters
This difference in lipophilicity confirms the propyl derivative cannot be substituted for the methyl derivative in assays or reactions where partitioning behavior is a critical parameter.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. View Source
